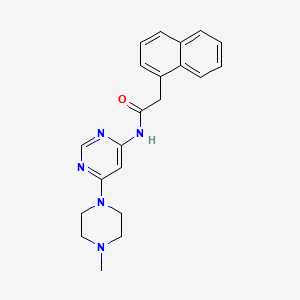

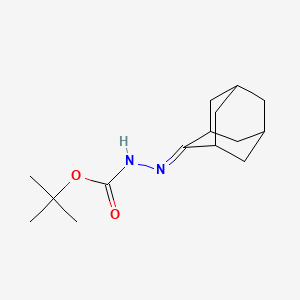

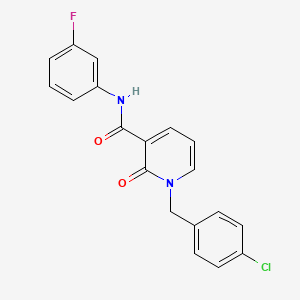

![molecular formula C15H11N3O3S B2944968 N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 329903-10-8](/img/structure/B2944968.png)

N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a compound that has been synthesized and characterized in various studies . It’s a derivative of thiourea, which is known for its wide range of applications . This compound and its Co(II), Ni(II), and Cu(II) complexes have been synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of a coupling reagent and a solvent . The synthesized compound was then characterized using various methods including elemental analysis, FT-IR, 1H-NMR, and HR-MS .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single crystal X-ray diffraction method . The compound crystallizes in the monoclinic crystal system with P 1 21/c 1 space group .Chemical Reactions Analysis

The compound and its Co(II), Ni(II), and Cu(II) complexes have been synthesized and characterized . The complex structures were optimized using B97D/TZVP level . Molecular orbitals of the ligand were calculated at the same level .Aplicaciones Científicas De Investigación

1. Antileishmanial Activity

N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide shows potential in the field of antileishmanial drugs. A study discusses the synthesis and characterization of similar nitroaromatic compounds, highlighting their in vitro ability to inhibit the growth of Leishmania infantum. These compounds' leishmanicidal activity correlates with the presence of an electroactive nitro group, indicating a promising avenue for developing new drugs for veterinary use (Dias et al., 2015).

2. Antihypertensive α-Blocking Agents

Research into similar nitroaromatic carboxamides has shown potential in the development of antihypertensive α-blocking agents. These compounds demonstrate good antihypertensive activity and low toxicity, making them viable candidates for treating hypertension (Abdel-Wahab et al., 2008).

3. Cytotoxicity and Antimicrobial Properties

Compounds similar to this compound have been synthesized and studied for their cytotoxic properties, exhibiting significant cytotoxicity compared to standard drugs like podophyllotoxin. They also demonstrate notable antibacterial activities, making them valuable in cancer and microbial infection research (Mutchu et al., 2018).

4. Inhibition of Cell Adhesion Molecules

Related benzo[b]thiophene carboxamides have been found to decrease the adherence of neutrophils to activated endothelial cells. This is achieved by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1. Such findings suggest a potential role in anti-inflammatory therapies (Boschelli et al., 1995).

5. Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives, structurally related to this compound, have shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibit high activity compared to standard drugs like procaine amide and diazepam, suggesting their potential in treating arrhythmias and anxiety disorders (Amr et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

The interaction between the compound and its target may result in changes to the receptor’s activity, potentially influencing the downstream signaling pathways .

Biochemical Pathways

Given the target of the compound, it is likely that it impacts theTGF-beta signaling pathway . This pathway plays a key role in a variety of cellular functions, including cell growth, cell differentiation, and apoptosis .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it is likely that the compound influences cellular processes such as cell growth, cell differentiation, and apoptosis .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s effectiveness .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-3-2-4-14(16-9)17-15(19)13-8-10-7-11(18(20)21)5-6-12(10)22-13/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYDPJWJNMJIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24831762 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

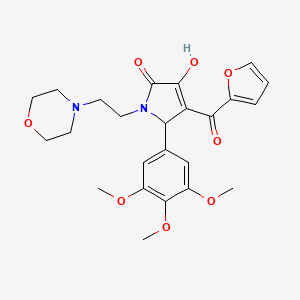

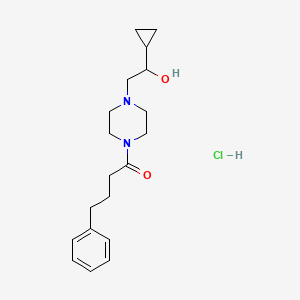

![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)

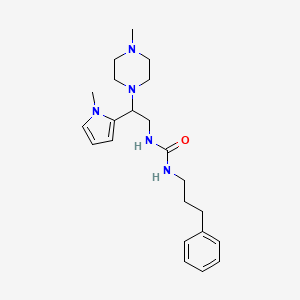

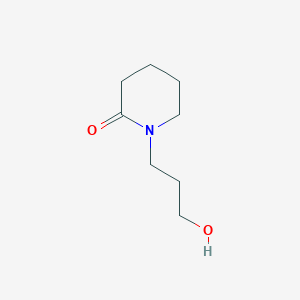

![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)

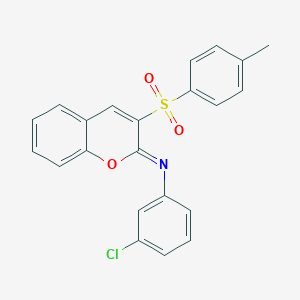

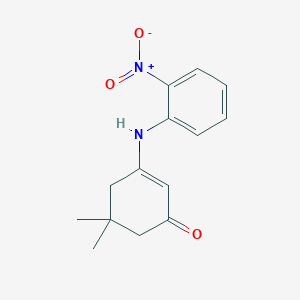

![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)

![4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2944901.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2944908.png)